oxacillin sodium monohydrate oxacillin sodium monohydrate Oxacillin sodium monohydrate is a hydrate. It contains an oxacillin sodium.
Oxacillin Sodium is the sodium salt form of oxacillin, a semisynthetic penicillinase-resistant and acid-stable penicillin with an antimicrobial activity. Oxacillin binds to penicillin-binding proteins in the bacterial cell wall, thereby blocking the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to inhibition of cell growth and causes cell lysis.
An antibiotic similar to FLUCLOXACILLIN used in resistant staphylococci infections.
Brand Name: Vulcanchem
CAS No.: 7240-38-2
VCID: VC20740694
InChI: InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1H2/t13-,14+,17-;;/m1../s1
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Molecular Formula: C19H21N3NaO6S
Molecular Weight: 442.4 g/mol

oxacillin sodium monohydrate

CAS No.: 7240-38-2

Cat. No.: VC20740694

Molecular Formula: C19H21N3NaO6S

Molecular Weight: 442.4 g/mol

* For research use only. Not for human or veterinary use.

oxacillin sodium monohydrate - 7240-38-2

Specification

Description Oxacillin sodium monohydrate is a hydrate. It contains an oxacillin sodium.
Oxacillin Sodium is the sodium salt form of oxacillin, a semisynthetic penicillinase-resistant and acid-stable penicillin with an antimicrobial activity. Oxacillin binds to penicillin-binding proteins in the bacterial cell wall, thereby blocking the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to inhibition of cell growth and causes cell lysis.
An antibiotic similar to FLUCLOXACILLIN used in resistant staphylococci infections.
CAS No. 7240-38-2
Molecular Formula C19H21N3NaO6S
Molecular Weight 442.4 g/mol
IUPAC Name sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
Standard InChI InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1H2/t13-,14+,17-;;/m1../s1
Standard InChI Key SNNRZFMTISMWEY-VICXVTCVSA-N
Isomeric SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na]
SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na]

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